(E)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(3,4-dimethoxyphenyl)acrylamide
Description
Propriétés
IUPAC Name |
(E)-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-11-5-15(13-20(19)28-2)6-12-21(25)23-17-7-3-16(4-8-17)14-22(26)24-18-9-10-18/h3-8,11-13,18H,9-10,14H2,1-2H3,(H,23,25)(H,24,26)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZTZXAWBNLQGV-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Key Observations:
- Substituent Effects: Electron-Donating Groups (e.g., 3,4-dimethoxy): Increase lipophilicity (logP ~3.2) and may enhance membrane permeability compared to polar analogs like Compound 2 (logP ~1.5) . Halogens (e.g., chloro): Improve binding affinity to hydrophobic protein pockets, as seen in compound 3312 .
- Amino Group Modifications: The target’s cyclopropylamino group offers steric hindrance and resistance to oxidative metabolism compared to n-propylamine in compound 3312 or tert-butylamino groups in ’s derivatives .
Pharmacokinetic Considerations
- Metabolic Stability : The cyclopropyl group in the target compound may slow hepatic metabolism compared to ’s propylamine derivative, which is prone to N-dealkylation .
- Solubility : The 3,4-dimethoxyphenyl group reduces aqueous solubility relative to hydroxy-substituted analogs (e.g., Compound 2), necessitating formulation optimization for in vivo studies .
Q & A
Q. Q1. What are the critical steps in synthesizing (E)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(3,4-dimethoxyphenyl)acrylamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Amide bond formation : Coupling cyclopropylamine with a bromoacetyl intermediate under ice-cooled DMF conditions using EDCI as a coupling agent .
- Cinnamide backbone construction : Condensation of 3,4-dimethoxyphenylacrylic acid with the substituted aniline derivative via α,β-unsaturated ketone intermediates .
- Purification : Column chromatography (e.g., ethyl acetate/petroleum ether gradient) and recrystallization from ethanol/water mixtures .
Q. Optimization Strategies :
- Use high-resolution mass spectrometry (HRMS) and / NMR to monitor intermediate purity .
- Adjust solvent polarity (e.g., DCM vs. THF) to minimize side reactions like dimerization .
- Optimize temperature (0–5°C for cyclopropane ring stability) and stoichiometric ratios (1:1.2 for amine:acyl bromide) .
Q. Q2. How can structural features of this compound influence its biological activity in preliminary assays?
Methodological Answer: Key structural determinants include:
- Cyclopropylamino group : Enhances metabolic stability by resisting oxidative degradation in cytochrome P450 assays .
- 3,4-Dimethoxyphenyl moiety : Modulates lipophilicity (logP ~3.2), improving membrane permeability in Caco-2 cell models .
- Acrylamide backbone : Enables Michael addition with cysteine residues in target proteins (e.g., kinase inhibition) .
Q. Experimental Validation :
- Compare IC values against analogs lacking the cyclopropyl group to isolate its contribution .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinases like EGFR or BRAF .
Advanced Research Questions
Q. Q3. How can contradictory data on this compound’s pharmacokinetic stability across studies be resolved?
Methodological Answer: Discrepancies in metabolic stability (e.g., hepatic microsome half-life ranging from 15–45 minutes) may arise from:
Q. Resolution Workflow :
Replicate conflicting studies under harmonized protocols.
Perform metabolite profiling to identify degradation pathways .
Q. Q4. What advanced computational methods can predict off-target interactions of this acrylamide derivative?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to off-targets (e.g., hERG channels) using GROMACS with CHARMM36 force fields .
- Machine Learning : Train models on ChEMBL datasets to predict toxicity endpoints (e.g., Ames test positivity) .
- Pharmacophore Mapping : Align with known reactive substructures (e.g., α,β-unsaturated carbonyl) using Schrödinger’s Phase .
Q. Validation :
Experimental Design & Data Analysis
Q. Q5. How should researchers design dose-response studies to account for this compound’s solubility limitations?
Methodological Answer: Solubility Enhancement Strategies :
- Co-solvent systems : Use DMSO/PEG-400 (20:80 v/v) for in vitro assays .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for in vivo studies .
Q. Dosing Protocol :
Q. Q6. What statistical approaches are optimal for analyzing synergistic effects in combination therapy studies?
Methodological Answer:
Q. Data Interpretation :
Contradictory Data Resolution
Q. Q7. How can discrepancies in reported IC50_{50}50 values for kinase inhibition be addressed?
Methodological Answer: Potential causes include:
- Assay Variability : Standardize ATP concentrations (1 mM) and incubation times (60 minutes) .
- Enzyme Source : Use recombinant kinases (e.g., Carna Biosciences) instead of cell lysates .
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